molecular formula C36H42N2O7 B3010141 2-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid CAS No. 2138040-04-5

2-[({1-[(tert-butoxy)carbonyl]-1-azaspiro[5.5]undecan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid

Cat. No.: B3010141
CAS No.: 2138040-04-5
M. Wt: 614.739
InChI Key: AXFYBXNRMXMSLI-UHFFFAOYSA-N
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Description

The compound “2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-3-carboxylic acid” is a type of unnatural amino acid . It has a complex structure that includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .


Synthesis Analysis

The synthesis of this compound involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular formula of the compound is CHNO . The average mass is 502.558 Da and the monoisotopic mass is 502.210388 Da .


Physical and Chemical Properties Analysis

The compound is a solid . Its empirical formula is C20H21NO5 . The molecular weight is 355.38 . The compound’s SMILES string is COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O .

Scientific Research Applications

Reagent for Fmoc-amino Acids Preparation

A study by Rao et al. (2016) describes a new reagent, 9-fluorenylmethoxy-carbonyl- N -hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD), for the preparation of Fmoc-amino acids. This reagent reacts with amino acids at room temperature, yielding Fmoc-amino acids with high purity, free from impurities due to Lossen rearrangement, a common issue with Fmoc-OSu used previously. This advantage is attributed to Fmoc-OASUD's higher stability compared to Fmoc-OSu (Rao et al., 2016).

Synthesis of Spirocyclic Derivatives

Lukin et al. (2022) explored the synthesis of spirocyclic derivatives of ciprofloxacin using 1-oxa-9-azaspiro[5.5]undecane. These derivatives were tested against gram-positive and gram-negative bacterial strains, with some compounds showing equal or higher potency than ciprofloxacin against specific strains (Lukin et al., 2022).

Creation of New Reagents

Rao et al. (2016) introduced a new reagent, 3-azaspiro[5,5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate), for synthesizing N-protected amino acid-ASUD esters. This reagent is beneficial in peptide synthesis, reacting with N-protected amino acids under mild conditions while maintaining the amino acid's enantiomeric purity. It offers an alternative to DCC, a potent skin allergen (Rao et al., 2016).

Safety and Hazards

The compound is classified as a combustible solid . The flash point is not applicable . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and risk of harm.

Properties

IUPAC Name

2-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N2O7/c1-35(2,3)45-34(42)38-19-15-24(21-36(38)17-9-4-10-18-36)37(22-31-29(32(39)40)16-20-43-31)33(41)44-23-30-27-13-7-5-11-25(27)26-12-6-8-14-28(26)30/h5-8,11-14,16,20,24,30H,4,9-10,15,17-19,21-23H2,1-3H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFYBXNRMXMSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCCCC2)N(CC3=C(C=CO3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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